2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one
Description
2-Methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one is a heterocyclic compound featuring a benzoxadiazepinone core (a seven-membered ring fused with a benzene and oxygen atom) substituted at the 2-position with a methyl group and at the 4-position with a 3-(trifluoromethyl)benzyl moiety. Its molecular formula is C₁₈H₁₅F₃N₂O₂, with a molecular weight of approximately 348.3 g/mol.
Properties
IUPAC Name |
2-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-benzoxadiazepin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-11-21-22(16(23)14-7-2-3-8-15(14)24-11)10-12-5-4-6-13(9-12)17(18,19)20/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSTWNCUMQYJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C2O1)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one typically involves multiple steps:
Formation of the Benzoxadiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazepine ring. This can be achieved through the reaction of an ortho-amino benzamide with a suitable aldehyde under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or radical trifluoromethylation. Common reagents for this step include trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Final Assembly: The final step involves the coupling of the benzoxadiazepine core with the trifluoromethyl benzyl group. This can be achieved through a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the benzoxadiazepine ring, potentially converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential use as anti-inflammatory, anti-cancer, and anti-viral agents. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoxadiazepinones
4-[(4-Methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one
- Molecular Formula : C₁₆H₁₄N₂O₅S
- Molecular Weight : 346.36 g/mol
- Key Features :
- Substituent: A 4-methoxyphenylsulfonyl group replaces the trifluoromethylbenzyl moiety.
- The sulfonyl (-SO₂-) group is electron-withdrawing, while the methoxy (-OCH₃) group is electron-donating, creating a polarizable structure.
- Higher molecular weight than the nitro-substituted analogue (below) but lower lipophilicity compared to the trifluoromethyl derivative .
2-Methyl-4-(3-nitropyridin-2-yl)-1,3,4-benzoxadiazepin-5(4H)-one
- Molecular Formula : C₁₄H₁₀N₄O₄
- Molecular Weight : 298.25 g/mol
- Key Features: Substituent: A 3-nitro-2-pyridinyl group introduces a heteroaromatic ring with a strong electron-withdrawing nitro (-NO₂) group. Lower molecular weight and higher polarity compared to the trifluoromethyl derivative, which may reduce cell permeability .
Heterocyclic Analogues with Trifluoromethyl-Benzyl Moieties
Quinazolinone Derivatives with 2-(Trifluoromethyl)benzyl
- Example: 2-((4-Amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one
- Key Features: Core Structure: Quinazolinone (a fused benzene and pyrimidine ring) instead of benzoxadiazepinone. The trifluoromethylbenzyl group is retained, suggesting its importance in kinase inhibition (e.g., phosphoinositide 3-kinase inhibitors). Demonstrated bioactivity highlights the role of -CF₃ in enhancing target binding .
Extended Heterocyclic Derivatives
Coumarin- and Tetrazolyl-Substituted Benzoxadiazepinones
- Example : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Key Features :
Structural and Functional Analysis
Molecular Weight and Substituent Effects
Electronic and Steric Considerations
- Trifluoromethylbenzyl : Enhances lipophilicity (logP) and resistance to oxidative metabolism due to -CF₃’s stability.
- Sulfonyl vs. Nitro : Sulfonyl groups increase polarity, while nitro groups enhance electrophilicity, affecting reactivity in nucleophilic environments.
- Coumarin/Tetrazolyl Hybrids : Extended π-systems may improve fluorescence but reduce solubility .
Biological Activity
2-Methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Benzoxadiazepine core: This structure is known for various biological activities.
- Trifluoromethyl group: Often enhances lipophilicity and biological activity.
Antimicrobial Activity
Recent studies indicate that compounds similar to 2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one exhibit significant antimicrobial properties. For instance, derivatives with a trifluoromethyl group have shown enhanced activity against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one | E. coli | 32 µg/mL |
| Similar Triazole Derivative | S. aureus | 16 µg/mL |
Anticancer Activity
The compound has demonstrated promising anticancer effects in vitro. Research indicates that it induces apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The presence of the benzodiazepine moiety is believed to play a crucial role in its ability to modulate cell signaling pathways associated with cancer proliferation.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 10 µM concentration) compared to control groups. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage. The trifluoromethyl group is hypothesized to enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
| Model System | Observed Effect | Concentration |
|---|---|---|
| SH-SY5Y Neuronal Cells | Reduced apoptosis under oxidative stress | 5 µM |
The exact mechanisms through which 2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one exerts its biological effects are still being elucidated. However, several hypotheses include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit cytochrome P450 enzymes involved in drug metabolism.
- Modulation of Cell Signaling Pathways: The compound may influence pathways related to cell survival and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
